(E)-3-(2-chlorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5OS/c20-14-5-2-1-4-13(14)7-10-19(26)21-12-18-23-22-17-9-8-15(24-25(17)18)16-6-3-11-27-16/h1-11H,12H2,(H,21,26)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQYVURXCAZVPO-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2-chlorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a derivative of triazole and pyridazine that has garnered attention for its potential biological activities, particularly in cancer treatment. This article synthesizes the current understanding of its biological activity, including cytotoxicity against various cancer cell lines and its mechanism of action.
Chemical Structure
The compound features a complex structure that includes:
- A chlorophenyl group
- A thiophenyl unit
- A triazolo-pyridazine moiety
This unique combination is believed to contribute to its biological efficacy.
Biological Activity Overview
Recent studies have highlighted the compound's promising biological activities:
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. For instance, a related study on triazolo-pyridazine derivatives indicated that compounds in this class exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most potent derivative showed IC50 values of 1.06 μM for A549, 1.23 μM for MCF-7, and 2.73 μM for HeLa cells .
The mechanism by which these compounds exert their effects includes:
- Inhibition of c-Met Kinase : The compound has been shown to inhibit c-Met kinase, a critical player in tumor growth and metastasis. The IC50 for this inhibition was reported at 0.090 μM, comparable to established inhibitors like Foretinib (IC50 = 0.019 μM) .
- Induction of Apoptosis : Studies have demonstrated that the compound can induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase, suggesting a potential mechanism for its anti-cancer effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the triazole and pyridazine moieties significantly influence biological activity. For example:
- The introduction of specific substituents on the benzene ring can enhance cytotoxicity.
- The presence of a thiophene group appears to be beneficial for activity against certain cancer types .
Data Summary
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 1.06 ± 0.16 | c-Met inhibition, apoptosis |
| - | MCF-7 | 1.23 ± 0.18 | - |
| - | HeLa | 2.73 ± 0.33 | - |
Case Studies
A notable case study involved the evaluation of related triazolo-pyridazine derivatives in preclinical models where they exhibited significant anti-cancer properties through both in vitro assays and in vivo studies. These studies provide a foundation for further development and optimization of the compound as a potential therapeutic agent.
Comparison with Similar Compounds
Substituent Effects
- Chlorophenyl Position : The 2-chlorophenyl group in the target compound vs. 4-chlorophenyl in 3312 alters steric and electronic interactions. Ortho-substitution may hinder rotation, increasing rigidity and target selectivity.
- Heterocyclic Cores : The triazolo[4,3-b]pyridazine core (target) vs. pyrimidine-triazole (CAS: 1448140-40-6) influences binding to kinase ATP pockets. Triazolopyridazine’s fused rings enhance planarity and mimic purine bases.
- Thiophene vs. Other Aromatics : Thiophen-2-yl (target) provides moderate electron richness compared to 4-nitrophenyl (5112) , balancing hydrophobic and electronic interactions.
Similarity Assessment Methodologies
Structural similarity is quantified using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients . For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
